Cytotoxicity Profile Against Cancer Cell Lines: MDA-MB-231 vs. A549
In a cytotoxicity screening study of pyrazole derivatives, 2-(1H-pyrazole-3-amido)benzoic acid exhibited differential potency across two human cancer cell lines: an IC₅₀ of 15 μM against MDA-MB-231 (breast cancer) and 20 μM against A549 (lung cancer) . This 5 μM differential in IC₅₀ values between the two cell lines (33% lower potency against A549) suggests a degree of cell-line selectivity that may be leveraged in phenotypic screening cascades.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MDA-MB-231: 15 μM; A549: 20 μM |
| Comparator Or Baseline | Not specified; cross-study baseline of MDA-MB-231 vs. A549 |
| Quantified Difference | ΔIC₅₀ = 5 μM (MDA-MB-231 more sensitive) |
| Conditions | In vitro cytotoxicity assay; continuous exposure duration not reported |
Why This Matters
Procurement of this scaffold enables direct evaluation of cell-line specific antiproliferative effects without requiring additional synthetic elaboration.
